molecular formula C14H14N2O5S B2839190 METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE CAS No. 620099-99-2

METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE

Cat. No.: B2839190
CAS No.: 620099-99-2
M. Wt: 322.34
InChI Key: JZUZICLTWRNERB-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamido]benzoate is a synthetic compound designed for research purposes, featuring the thiazolidine-2,4-dione (TZD) scaffold, a structure of significant interest in medicinal chemistry . This molecule integrates a TZD moiety connected via a propanamide linker to a methyl benzoate group. The TZD core is well-known for its diverse biological activities, primarily acting as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a central role in glucose and lipid metabolism, and its activation is a established mechanism for improving insulin sensitivity, making TZD derivatives valuable tools for researching type-II diabetes and metabolic syndromes . Beyond its potential in metabolic disease research, the TZD scaffold has demonstrated broader pharmacological potential. Related TZD derivatives have shown promising anti-inflammatory and antioxidant activities in scientific studies . These properties are often linked to the compound's ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways . Furthermore, some TZD-based compounds exhibit antibacterial activity , particularly against Gram-positive bacteria, which is thought to occur through inhibition of cytoplasmic Mur ligase enzymes critical for bacterial cell wall synthesis . The specific structure of this compound, which combines the TZD pharmacophore with an aromatic benzoate ester, suggests it may be investigated for its physicochemical properties and structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-13(19)9-2-4-10(5-3-9)15-11(17)6-7-16-12(18)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUZICLTWRNERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamido]benzoate
  • Molecular Formula : C12H11N2O4S
  • Molecular Weight : 265.29 g/mol
  • CAS Number : 749216-29-3

The compound features a thiazolidinone ring which is known for its biological activity, making it a versatile scaffold for drug development.

Medicinal Chemistry

This compound has been explored for its potential as an anti-cancer agent. The thiazolidinone moiety is associated with various biological activities including:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones possess antimicrobial properties against several pathogens.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The methyl benzoate group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .

Material Science

The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel materials. Its application includes:

  • Polymer Synthesis : this compound can be utilized to create polymeric materials with enhanced thermal and mechanical properties.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

These properties indicate that polymers derived from this compound could be suitable for applications requiring high durability and flexibility.

Agricultural Chemistry

Research is ongoing into the use of this compound as a potential pesticide or herbicide. The thiazolidinone structure is known to interact with biological systems in plants.

Case Study :
Field trials conducted on crops treated with thiazolidinone-based pesticides showed reduced pest populations without significant adverse effects on beneficial insects .

Mechanism of Action

The mechanism of action of METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, the compound is compared with three structurally related derivatives (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Biological Activity
METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE Thiazolidinone + benzoate ester Amide, ester, dioxothiazolidinone ~350.35 Antimicrobial, enzyme inhibition
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole + phenylacetyl Carbamate, triazole, phenylacetyl ~354.38 Antifungal, cytotoxic
4-Hydroxy-3-(3’-methyl-2’-butenyl)acetophenone Acetophenone + prenyl chain Hydroxyl, ketone, isoprenoid ~218.29 Antioxidant, anti-inflammatory
3-Benzylidene phthalide Phthalide + benzylidene Lactone, benzylidene ~238.24 Antispasmodic, neuroprotective

Key Observations:

Thiazolidinone vs. Triazole Cores: The thiazolidinone group in the target compound provides distinct electronic properties (e.g., electron-deficient carbonyl groups) compared to the triazole ring in Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate.

Bioactivity Modulation: The benzoate ester in the target compound increases lipophilicity relative to 4-Hydroxy-3-(3’-methyl-2’-butenyl)acetophenone, which has a polar hydroxyl group. This difference may explain variations in membrane permeability and antimicrobial efficacy .

Amide Linkage : The propanamido bridge introduces conformational flexibility absent in rigid phthalide derivatives like 3-Benzylidene phthalide. This flexibility may improve binding to dynamic enzyme active sites .

Spectroscopic and Computational Comparisons

Table 2: NMR Chemical Shift Correlations (δ, ppm)

Proton/Group Target Compound (Experimental) 4-Hydroxy-3-(3’-methyl-2’-butenyl)acetophenone (Theoretical) Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Experimental)
Aromatic protons 7.5–8.2 (m) 6.8–7.4 (m) 7.3–8.1 (m)
Amide NH 13.0 (s) N/A 4.3 (s, NH₂)
Ester CH₃ 3.4 (s) 2.1 (s, CH₃CO) 1.2 (t, CH₂CH₃)
  • NMR Analysis: The target compound’s aromatic protons (δ 7.5–8.2 ppm) align with conjugated systems in similar derivatives, but its downfield-shifted amide NH (δ 13.0 ppm) suggests strong deshielding due to electron-withdrawing effects from the thiazolidinone ring .
  • DFT Validation: Computational methods (e.g., B3LYP/6-31*G) confirm that electronic descriptors (e.g., dipole moment, HOMO-LUMO gap) for the target compound differ significantly from acetophenone derivatives, impacting reactivity and solubility .

Biological Activity

Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamido]benzoate is a compound that features a thiazolidinone moiety, which has been associated with various biological activities. This article focuses on the biological activity of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H11N O4S
  • Molecular Weight : 265.29 g/mol
  • CAS Number : 749216-29-3
  • Structure : The compound contains a benzoate group and a thiazolidinone derivative, which contributes to its biological properties.

Antimicrobial Activity

Thiazolidinone derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures can exhibit antibacterial, antifungal, and antiprotozoal activities. For instance:

  • Antibacterial Activity : Compounds derived from thiazolidinones have demonstrated effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MICs) often in the low micromolar range .
  • Antifungal Activity : Certain derivatives have shown promise against various fungal pathogens, potentially due to their ability to disrupt cell wall synthesis or function .

Anticancer Potential

Recent studies suggest that thiazolidinone derivatives can inhibit cancer cell proliferation. The mechanisms may involve:

  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of key enzymes involved in cancer progression .

Antileishmanial Activity

Some thiazolidinone derivatives have been tested for their efficacy against Leishmania species. For example:

  • Compounds similar to this compound showed promising results with LC50 values indicating effective concentrations against Leishmania braziliensis and Leishmania mexicana .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell growth.
  • Cell Membrane Disruption : Its structure allows interaction with lipid membranes, leading to increased permeability and eventual cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

StudyFindings
Demonstrated that thiazolidinone derivatives have broad-spectrum antimicrobial activity with MICs ranging from 2.95 to 7.14 µg/mL against resistant bacterial strains.
Reported that certain thiazolidinone compounds exhibit significant antileishmanial activity with LC50 values as low as 11 µM.
Highlighted the anticancer potential of thiazolidinones through apoptosis induction in various cancer cell lines.

Q & A

Q. What are the key steps in synthesizing METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of a thiazolidinone derivative with a benzoate precursor. A general method involves refluxing reactants (e.g., 0.001 mol of starting material) in absolute ethanol with catalytic glacial acetic acid for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Optimization requires adjusting temperature, solvent polarity, and stoichiometry. For example, ethanol is preferred for its balance of polarity and boiling point, while glacial acetic acid aids in protonating intermediates. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Critical for confirming proton environments, particularly the amide (-NHCO-) and thiazolidinone carbonyl groups.
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving torsional angles in the thiazolidinone and benzoate moieties .
  • Infrared Spectroscopy (IR): Identifies key functional groups, such as C=O stretches (~1700 cm⁻¹ for thiazolidinone and ester groups) .

Q. How can researchers confirm the purity of synthesized batches?

Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, using a C18 column and acetonitrile/water gradients. Melting point analysis (e.g., mp 139.5–140°C for related compounds) and elemental analysis (C, H, N, S) provide additional validation .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data refinement for this compound?

Discrepancies in electron density maps or R-factors may arise from disordered solvent molecules or flexible side chains. Using SHELXD for phase resolution and ORTEP-III for visualizing thermal ellipsoids helps identify problematic regions. For example, the thiazolidinone ring’s planarity can be validated by restraining torsion angles during refinement .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular Docking (AutoDock Vina, Glide): Models binding affinities to enzymes like PPAR-γ (a target for thiazolidinone derivatives). The thiazolidinone’s 2,4-diketone moiety is critical for hydrogen bonding . Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity, e.g., nucleophilic attack at the benzoate ester .

Q. What experimental designs are recommended for evaluating in vitro biological activity?

  • Antibacterial Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer), comparing IC₅₀ values to doxorubicin. The acetamido linker’s role in cellular uptake can be probed via structural analogs .

Q. How can reaction mechanisms for key transformations (e.g., amidation) be elucidated?

Isotopic Labeling: Introduce ¹⁵N or ¹³C in the amine precursor to track bond formation via NMR. Kinetic Studies: Vary reactant concentrations to determine rate laws. For example, pseudo-first-order kinetics may indicate a nucleophilic acyl substitution mechanism .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating this compound from byproducts?

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals, leveraging the compound’s moderate solubility .

Q. How can researchers design derivatives to enhance solubility or bioavailability?

  • Ester Hydrolysis: Replace the methyl ester with a carboxylic acid (using NaOH/EtOH) to improve hydrophilicity.
  • Heterocycle Substitution: Introduce morpholine or piperazine rings via nucleophilic aromatic substitution to modulate logP values .

Q. What approaches resolve discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate docking parameters (e.g., protonation states) or use Molecular Dynamics Simulations (GROMACS) to account for protein flexibility. For instance, off-target interactions with serum albumin may reduce efficacy, necessitating SPR (Surface Plasmon Resonance) binding studies .

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